molecular formula C10H8N2O B1274588 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde CAS No. 383136-42-3

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Cat. No. B1274588
CAS RN: 383136-42-3
M. Wt: 172.18 g/mol
InChI Key: LNJLQAHCCSBMCK-UHFFFAOYSA-N
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Description

The compound "1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde" is a chemical entity that has been the subject of various studies due to its potential applications in the field of chemistry and materials science. This compound is characterized by the presence of both pyridine and pyrrole rings, which are known for their electron-rich nature and ability to participate in various chemical reactions. The aldehyde group attached to the pyrrole ring makes it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyrrole aldehyde compounds has been reported in the literature. For instance, the synthesis of "1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde" involves a multi-step process starting from commercially available pyrrole, which includes acylation and nucleophilic substitution reactions, achieving a total yield of 65% for the target compound . Similarly, the synthesis of pyridine-3-carbaldehyde thiosemicarbazone involves a Schiff base condensation reaction between thiosemicarbazide and pyridine-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of pyridine-3-carbaldehyde thiosemicarbazone, a related compound, has been determined using single-crystal X-ray crystallography, revealing a monoclinic crystallographic system with a P21/n space group . The structure of dimethylindium-pyridine-2-carbaldehyde oximate, another related compound, consists of a row of five fused rings with a central 6-membered InONInON ring and two intervening 5-membered InNCCN rings, indicating a 5-coordinate geometry for the indium atoms .

Chemical Reactions Analysis

The reactivity of pyridine-2-carbaldehyde oxime, a compound similar to the one of interest, has been studied in reactions with organo-derivatives of Group III elements, forming oximates that are generally dimeric in benzene . Pyrrole-2-carbaldehyde thiosemicarbazones have been used to form complexes with nickel(II) and palladium(II), demonstrating the ability of the pyrrole aldehyde moiety to act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-3-carbaldehyde thiosemicarbazone have been investigated using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), revealing the potential of this compound as a molecular wire with stable electronic and vibrational properties under an external electric field . The crystal structure of dimethylindium-pyridine-2-carbaldehyde oximate further supports the coordination ability of the oximate group and provides insights into the geometry and bonding of the compound .

Scientific Research Applications

Synthesis and Anticancer Applications

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde has been studied for its role in the synthesis of various compounds with potential anticancer applications. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde is highlighted as an important intermediate in small molecule anticancer drugs, synthesized through a method involving acylation and nucleophilic substitution (Wang, Tu, Han, & Guo, 2017).

Magnetic and Supramolecular Applications

This compound has been used in the development of high nuclearity barrel-like clusters that exhibit single-molecule magnetic behavior. A study discusses the application of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions (Giannopoulos et al., 2014).

Antimicrobial Applications

In the realm of antimicrobial research, derivatives of this compound have been synthesized and shown to have activity against various bacteria and fungi. For example, Schiff bases of chitosan containing heteroaryl pyrazole derivatives demonstrated antimicrobial activity dependent on the type of Schiff base moiety (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Organoselenium Compounds and Anti-proliferative Activity

The synthesis of organoselenium compounds using pyridine-2/3/4-carbaldehyde has been explored, leading to the development of compounds with anti-proliferative activity against various cell lines and pathogenic strains (Bhasin et al., 2015).

Genetic Alphabet Expansion and DNA Studies

Pyrrole-2-carbaldehyde has been used to develop an unnatural hydrophobic base, contributing to the expansion of the genetic alphabet. This base showed specific selectivity in DNA replication and was well recognized by DNA polymerases (Mitsui et al., 2003).

Catalytic Applications in Chemistry

Compounds derived from this compound have been used in the synthesis of palladacycles, which have shown efficiency as catalysts in various chemical reactions, such as Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

properties

IUPAC Name

1-pyridin-3-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-10-4-2-6-12(10)9-3-1-5-11-7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJLQAHCCSBMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390032
Record name 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383136-42-3
Record name 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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